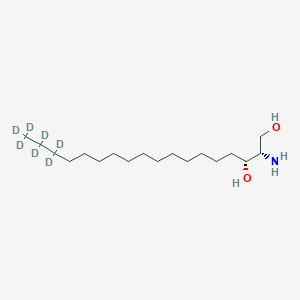

D-erythro-sphinganine-d7

Description

Properties

IUPAC Name |

(2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadecane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m0/s1/i1D3,2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKJDMGTUTTYMP-GEZFCKIXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC[C@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-erythro-Sphinganine-d7: A Technical Guide for Researchers

An In-depth Technical Guide on the Isotope-Labeled Sphingolipid for Researchers, Scientists, and Drug Development Professionals.

D-erythro-sphinganine-d7 is a deuterated analog of sphinganine, a critical intermediate in the de novo biosynthesis of sphingolipids. Its primary application in research and drug development lies in its use as an internal standard for the accurate quantification of its non-labeled counterpart, sphinganine, by mass spectrometry. This guide provides a comprehensive overview of D-erythro-sphinganine-d7, including its chemical properties, its role in the context of sphingolipid metabolism, and detailed methodologies for its use in quantitative analysis.

Core Properties and Specifications

D-erythro-sphinganine-d7 is specifically designed for use in isotope dilution mass spectrometry, a powerful technique for quantitative analysis. The seven deuterium atoms introduce a known mass shift, allowing for its clear distinction from the endogenous, non-labeled sphinganine, while maintaining nearly identical chemical and physical properties. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, leading to reliable and accurate quantification.

Chemical and Physical Data

| Property | Value | Source |

| Synonyms | Dihydrosphingosine-d7, D-erythro-Dihydrosphingosine-d7, Sphinganine-d7 | [1] |

| CAS Number | 1246304-35-7 | [1][2] |

| Molecular Formula | C₁₈H₃₂D₇NO₂ | [1][2] |

| Formula Weight | 308.551 g/mol | |

| Exact Mass | 308.342 Da | |

| Purity | ≥99% deuterated forms (d₁-d₇) | |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years |

Solubility

| Solvent | Concentration |

| DMF | 10 mg/mL |

| DMSO | 2 mg/mL |

| Ethanol | Miscible |

Table compiled from information available from Cayman Chemical.

Role in Sphingolipid Metabolism

Sphinganine is a pivotal molecule in the de novo synthesis of all sphingolipids. This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. The resulting product is then reduced to form sphinganine. Sphinganine is subsequently acylated to form dihydroceramides, which are then desaturated to produce ceramides, the central hub of sphingolipid metabolism. From ceramide, a diverse array of complex sphingolipids are synthesized, including sphingomyelin, glucosylceramide, and galactosylceramide.

The accurate measurement of sphinganine levels is crucial for studying the regulation of sphingolipid metabolism and its dysregulation in various diseases, including cancer and metabolic disorders.

De Novo Sphingolipid Biosynthesis Pathway

Experimental Protocols: Quantification of Sphinganine using D-erythro-sphinganine-d7 by LC-MS/MS

The following is a representative protocol for the quantification of sphinganine in biological samples, such as plasma or cell lysates, using D-erythro-sphinganine-d7 as an internal standard. This protocol is a synthesis of methodologies described in the scientific literature.

Sample Preparation and Lipid Extraction

-

Sample Collection: For cellular analysis, typically 1 x 10⁶ cells are sufficient. For plasma or tissue homogenates, 1-10 µL or 1-10 mg, respectively, can be used.

-

Internal Standard Spiking: To each sample, add a known amount of D-erythro-sphinganine-d7 (e.g., 20 pmol) from a stock solution. The use of a deuterated standard is considered the best choice for LC-MS/MS analysis of endogenous molecules.

-

Lipid Extraction: A common method is a one-phase extraction using a mixture of methanol and dichloromethane.

-

To the sample, add 950 µL of a dichloromethane:methanol (1:1, v/v) solution containing 0.5% diethylamine.

-

Vortex the mixture thoroughly.

-

For plasma samples, a single-phase butanol extraction has shown good recovery for sphingosine and sphinganine.

-

-

Phase Separation and Collection: Centrifuge the samples to pellet any insoluble material. Transfer the supernatant (the lipid-containing phase) to a clean tube.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used for the separation of sphingolipids.

-

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in acetonitrile/water (20:80, v/v).

-

Mobile Phase B: 0.1% formic acid in acetonitrile/2-propanol (20:80, v/v).

-

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids. A total run time of around 5-10 minutes is common.

-

Flow Rate: A flow rate of 0.4 mL/min is often used.

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 50°C.

Tandem Mass Spectrometry (MS/MS)

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used for the detection of sphinganine and its deuterated standard.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

-

MRM Transitions:

-

Sphinganine (d18:0): The (M+H)⁺ ion of sphinganine fragments via single and double dehydration. A common transition to monitor is m/z 302.3 → 284.3.

-

D-erythro-sphinganine-d7 (d18:0-d7): The corresponding transition for the deuterated standard would be m/z 309.3 → 291.3.

-

-

Data Analysis: The peak areas of the MRM transitions for both endogenous sphinganine and the D-erythro-sphinganine-d7 internal standard are integrated. The concentration of sphinganine in the sample is calculated by comparing the ratio of the peak area of the analyte to that of the internal standard against a calibration curve prepared with known concentrations of non-labeled sphinganine and a fixed concentration of the internal standard.

Workflow for Sphinganine Quantification

Conclusion

D-erythro-sphinganine-d7 is an indispensable tool for researchers investigating the intricate roles of sphingolipids in health and disease. Its use as an internal standard in LC-MS/MS-based methods allows for the precise and accurate quantification of sphinganine, providing valuable insights into the dynamics of sphingolipid metabolism. The methodologies outlined in this guide offer a robust framework for the application of this essential research compound.

References

D-erythro-Sphinganine-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic context of D-erythro-sphinganine-d7. This deuterated sphingolipid analog is a critical tool in the field of lipidomics, particularly for the accurate quantification of its non-deuterated counterpart, sphinganine, a key intermediate in the sphingolipid metabolic pathway.

Core Chemical and Physical Properties

D-erythro-sphinganine-d7, also known as dihydrosphingosine-d7, is a saturated sphingoid base where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analyses.

| Property | Value |

| Chemical Name | (2S,3R)-2-aminooctadecane-1,3-diol-16,16,17,17,18,18,18-d7 |

| Synonyms | Dihydrosphingosine-d7, D-erythro-Dihydrosphingosine-d7, Sphinganine-d7 |

| CAS Number | 1246304-35-7[1] |

| Molecular Formula | C₁₈H₃₂D₇NO₂[1] |

| Formula Weight | 308.6 g/mol [1] |

| Physical State | Crystalline solid[1] |

| Purity | ≥99% deuterated forms (d₁-d₇)[1] |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years at -20°C |

Solubility Data

| Solvent | Solubility |

| DMF | 10 mg/mL |

| DMSO | 2 mg/mL |

| Ethanol | Miscible |

Experimental Applications and Protocols

The primary application of D-erythro-sphinganine-d7 is as an internal standard for the accurate quantification of endogenous sphinganine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the endogenous analyte, ensuring similar extraction efficiency and ionization response, while its increased mass allows for clear differentiation in the mass spectrometer.

Detailed Experimental Protocol: Quantification of Sphinganine in Biological Samples using LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of sphinganine from cell cultures or tissue homogenates.

1. Sample Preparation and Internal Standard Spiking:

-

Homogenize cells or tissues in a suitable buffer (e.g., PBS).

-

Determine the protein concentration of the homogenate for normalization.

-

To a known amount of homogenate (e.g., 100 µg of protein), add a precise amount of D-erythro-sphinganine-d7 as an internal standard. The amount should be in the linear range of the instrument and ideally close to the expected endogenous concentration of sphinganine.

2. Lipid Extraction (Bligh & Dyer Method):

-

To the sample containing the internal standard, add a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex thoroughly to ensure a single-phase mixture.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to pellet the protein precipitate and separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

3. LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).

-

Inject the sample into an LC system coupled to a tandem mass spectrometer.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of two mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile/isopropanol with 0.1% formic acid) to separate sphinganine from other lipids.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous sphinganine and the D-erythro-sphinganine-d7 internal standard.

-

Example Transitions (will vary by instrument):

-

Sphinganine (d18:0): m/z 302.3 → m/z 284.3

-

D-erythro-sphinganine-d7: m/z 309.3 → m/z 291.3

-

-

4. Data Analysis:

-

Integrate the peak areas for both the endogenous sphinganine and the D-erythro-sphinganine-d7 internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Quantify the amount of endogenous sphinganine by comparing this ratio to a standard curve generated with known amounts of non-deuterated sphinganine.

Caption: Workflow for quantifying sphinganine using D-erythro-sphinganine-d7.

Sphingolipid Metabolism and Signaling Context

Sphinganine is a central intermediate in the de novo synthesis of all sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps in the endoplasmic reticulum. Sphinganine is then acylated to form dihydroceramide, which is subsequently desaturated to produce ceramide, the metabolic hub for the synthesis of more complex sphingolipids like sphingomyelin and glycosphingolipids.

The levels of sphinganine and other sphingolipid metabolites are tightly regulated, as they play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the accurate measurement of these lipids essential for research and drug development.

De Novo Sphingolipid Synthesis Pathway

Caption: Key steps in the de novo synthesis of sphingolipids.

Synthesis of D-erythro-sphinganine-d7

The synthesis of deuterated sphinganine derivatives typically involves the use of a stereospecific starting material, such as natural sphinganine, followed by a series of chemical reactions to introduce deuterium atoms at specific positions. One reported method involves the oxidation of a protected sphinganine derivative to an aldehyde, followed by reduction with a deuterium source like sodium borodeuteride (NaBD₄) to introduce the deuterium atoms. Subsequent deprotection steps yield the final deuterated product.

This technical guide provides a foundational understanding of D-erythro-sphinganine-d7 for its effective application in research. For specific experimental conditions, it is always recommended to consult detailed, peer-reviewed literature and optimize protocols for the specific biological matrix and instrumentation being used.

References

A Technical Guide to D-erythro-sphinganine-d7: Structure, Quantification, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-erythro-sphinganine-d7, a deuterated internal standard crucial for the accurate quantification of sphinganine in biological samples. This document details its chemical structure and properties, provides an in-depth experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and situates its biological relevance within the context of sphingolipid metabolism.

Core Properties of D-erythro-sphinganine-d7

D-erythro-sphinganine-d7 is a saturated sphingoid base, isotopically labeled with seven deuterium atoms. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart, D-erythro-sphinganine (also known as sphinganine or dihydrosphingosine). Its physical and chemical properties are summarized below.

| Property | Value | Citation(s) |

| Chemical Name | (2S,3R)-2-aminooctadecane-16,16,17,17,18,18,18-d7-1,3-diol | [1] |

| Synonyms | Dihydrosphingosine-d7, D-erythro-Dihydrosphingosine-d7 | [1] |

| Molecular Formula | C₁₈H₃₂D₇NO₂ | [1][2] |

| Formula Weight | 308.551 g/mol | [2] |

| Exact Mass | 308.342 Da | |

| CAS Number | 1246304-35-7 | |

| Appearance | White to off-white solid | |

| Purity | >99% deuterated forms (d₁-d₇) | |

| Storage Temperature | -20°C |

Experimental Protocol: Quantification of Sphinganine using D-erythro-sphinganine-d7 as an Internal Standard by LC-MS/MS

The following protocol outlines a general procedure for the extraction and quantification of sphinganine from biological samples, such as cultured cells or plasma, using D-erythro-sphinganine-d7 as an internal standard. This method is based on established lipidomics workflows.

Materials and Reagents

-

D-erythro-sphinganine-d7 (Internal Standard)

-

Solvents: Methanol (HPLC grade), Chloroform, Water (HPLC grade), Acetonitrile (HPLC grade), Formic Acid

-

Sample matrix (e.g., cell pellets, plasma)

-

Glass test tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

Autosampler vials

-

LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation and Lipid Extraction (Bligh & Dyer Method)

-

Sample Aliquoting : Aliquot a known amount of the biological sample (e.g., 100 µL of plasma or a pellet of 1-5 million cells) into a glass test tube.

-

Internal Standard Spiking : Add a known amount of D-erythro-sphinganine-d7 (e.g., 10 µL of a 1 µg/mL solution in methanol) to each sample at the beginning of the extraction process. This accounts for variability in extraction efficiency.

-

Single-Phase Mixture Formation : Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly for 1 minute.

-

Phase Separation : Add 125 µL of chloroform and vortex. Then, add 125 µL of water and vortex again.

-

Centrifugation : Centrifuge the mixture at 1,000 x g for 5 minutes to achieve phase separation.

-

Lipid Extraction : Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

-

Solvent Evaporation : Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution : Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 100 µL of methanol:chloroform (9:1, v/v).

LC-MS/MS Analysis

-

Chromatographic Separation :

-

Column : A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used for sphingolipid analysis.

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient : A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.

-

Flow Rate : A flow rate of 0.2-0.4 mL/min is common.

-

-

Mass Spectrometry Detection :

-

Ionization Mode : Positive electrospray ionization (ESI+) is used for the detection of sphinganine and its deuterated standard.

-

Analysis Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions :

-

Sphinganine (Analyte) : The precursor ion (Q1) is m/z 302.3, and a common product ion (Q3) is m/z 284.3 (loss of water).

-

D-erythro-sphinganine-d7 (Internal Standard) : The precursor ion (Q1) is m/z 309.3, and the corresponding product ion (Q3) is m/z 291.3.

-

-

-

Quantification : The concentration of endogenous sphinganine is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a standard curve.

Biological Significance and Signaling Pathway

D-erythro-sphinganine is a key intermediate in the de novo biosynthesis of sphingolipids, a class of lipids that are not only structural components of cell membranes but also critical signaling molecules involved in cell growth, differentiation, and apoptosis. The pathway begins with the condensation of serine and palmitoyl-CoA.

De Novo Sphingolipid Biosynthesis Pathway

Caption: De novo sphingolipid biosynthesis pathway highlighting key intermediates.

Sphinganine is acylated by ceramide synthases to form dihydroceramide, which is then desaturated to produce ceramide, the central hub of sphingolipid metabolism. Ceramide can be further metabolized to more complex sphingolipids like sphingomyelin and glycosphingolipids, or it can be broken down to sphingosine, which can be phosphorylated to the potent signaling molecule sphingosine-1-phosphate (S1P). The accurate measurement of sphinganine levels, facilitated by the use of D-erythro-sphinganine-d7, is critical for studying the regulation of these pathways in health and disease.

References

The Biological Role and Application of D-erythro-sphinganine-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-sphinganine-d7, a deuterated analog of the endogenous sphingoid base D-erythro-sphinganine (dihydrosphingosine), serves as an indispensable tool in the field of lipidomics. Its primary biological role is not intrinsic but rather as a high-fidelity internal standard for the precise quantification of natural sphinganine and other related sphingolipids using mass spectrometry. This technical guide provides an in-depth exploration of the biological significance of its non-deuterated counterpart, its principal application in experimental contexts, detailed analytical protocols, and relevant quantitative data.

Introduction: The Significance of Sphinganine in Biology

D-erythro-sphinganine is a pivotal intermediate in the de novo biosynthesis of all sphingolipids, a diverse class of lipids that are not only structural components of cellular membranes but also critical signaling molecules.[1][2] The synthesis begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[3] The resulting product is reduced to form sphinganine.[4] Sphinganine is then acylated by ceramide synthases to form dihydroceramides, which are subsequently desaturated to produce ceramides, the central hub of sphingolipid metabolism.[4]

From ceramide, a vast array of complex sphingolipids are generated, including sphingomyelin, a major component of the myelin sheath in the nervous system, and glycosphingolipids, which are involved in cell recognition and signaling. Furthermore, sphinganine can be phosphorylated by sphingosine kinases to form sphinganine-1-phosphate (Sa1P). Both sphinganine and its phosphorylated derivative, Sa1P, along with other sphingolipids like sphingosine and sphingosine-1-phosphate (S1P), are bioactive molecules that regulate a multitude of cellular processes, including proliferation, apoptosis, inflammation, and cell migration. The balance between these molecules, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate. Given its central role, the accurate quantification of sphinganine is essential for understanding the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

The Role of D-erythro-sphinganine-d7 in Research

The intrinsic biological activity of D-erythro-sphinganine-d7 is considered identical to its non-deuterated form. However, its primary and critical role in a research setting is to serve as an internal standard for quantitative analysis by mass spectrometry (MS). The seven deuterium atoms increase its mass by seven atomic mass units, allowing it to be distinguished from the endogenous, non-deuterated sphinganine by the mass spectrometer.

Because D-erythro-sphinganine-d7 is chemically identical to natural sphinganine, it behaves identically during sample preparation, extraction, and ionization in the mass spectrometer. By adding a known amount of the deuterated standard to a biological sample at the beginning of the experimental workflow, any loss of the analyte (endogenous sphinganine) during these steps can be accurately accounted for. This allows for precise and reliable quantification of the endogenous sphinganine levels in the sample. This technique, known as stable isotope dilution mass spectrometry, is the gold standard for quantitative lipidomics.

Quantitative Data and Method Performance

The use of D-erythro-sphinganine-d7 as an internal standard enables the acquisition of high-quality quantitative data on endogenous sphinganine levels. The following table summarizes typical performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of sphinganine.

| Parameter | Typical Value | Reference |

| Calibration Curve Range | 0.05 - 2 µM | |

| 1 - 1000 nM | ||

| Lower Limit of Quantification (LOQ) | 0.05 µM | |

| 1 nM | ||

| Limit of Detection (LOD) | 9 fmol (for SPH) | |

| 21 fmol (for SPA) | ||

| Intra-day Precision (%RSD) | < 12% | |

| < 8.27% | ||

| Inter-day Precision (%RSD) | < 12% | |

| < 8.27% | ||

| Accuracy | 70 - 123% | |

| 92.23 - 110.06% | ||

| Extraction Recovery | 96 - 101% | |

| > 93.22% |

Note: SPH refers to sphingosine and SPA refers to sphinganine. The values presented are indicative and may vary depending on the specific experimental conditions, sample matrix, and instrumentation.

Experimental Protocols

The following sections provide detailed methodologies for the quantification of sphinganine in biological samples using D-erythro-sphinganine-d7 as an internal standard.

Sample Preparation and Lipid Extraction from Plasma/Serum

This protocol is adapted from established methods for the extraction of sphingolipids from plasma or serum.

-

Internal Standard Spiking: To a 10-20 µL aliquot of plasma or serum in a glass tube, add a known amount of D-erythro-sphinganine-d7 in methanol. A typical concentration for the internal standard mixture is 250 fmol/µL.

-

Protein Precipitation and Lipid Extraction:

-

Add 200 µL of a chloroform:methanol (1:2, v/v) mixture to the sample.

-

Vortex the mixture for 10 seconds.

-

Sonicate in a bath sonicator for 30 minutes at room temperature.

-

Alternatively, for a simpler and faster extraction, add 90 µL of methanol containing the internal standards to 10 µL of plasma, vortex for 10 seconds, and incubate on ice for 30 minutes.

-

-

Phase Separation and Collection:

-

Centrifuge the sample at 13,000-20,000 x g for 10 minutes.

-

Carefully collect the supernatant (the lipid-containing phase) and transfer it to a new tube.

-

-

Drying and Reconstitution:

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a known volume (e.g., 20 µL) of methanol or a mobile phase-compatible solvent prior to LC-MS/MS analysis.

-

Sample Preparation and Lipid Extraction from Tissues

This protocol outlines a general procedure for extracting sphingolipids from tissue samples.

-

Tissue Homogenization:

-

Weigh approximately 10-20 mg of frozen tissue.

-

Add 500 µL of ice-cold phosphate-buffered saline (PBS).

-

Homogenize the tissue on ice using a bead beater or a Dounce homogenizer until no visible tissue fragments remain.

-

-

Protein Quantification:

-

Take a small aliquot of the homogenate for protein quantification (e.g., using a BCA assay) to normalize the lipid levels.

-

-

Internal Standard Spiking:

-

To the remaining homogenate, add a known amount of D-erythro-sphinganine-d7 from a stock solution.

-

-

Lipid Extraction (Modified Bligh-Dyer Method):

-

Add 2 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenate.

-

Vortex vigorously for 1 minute.

-

Incubate at 48°C for 2 hours.

-

Add 0.6 mL of chloroform and 0.6 mL of deionized water to induce phase separation.

-

Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

-

Lipid Phase Collection:

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

-

-

Drying and Reconstitution:

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Resuspend the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are general parameters for the analysis of sphinganine by LC-MS/MS. Specific conditions should be optimized for the instrument in use.

-

Liquid Chromatography (LC):

-

Column: A C8 or C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate in an acetonitrile/water mixture (e.g., 1:1 v/v).

-

Mobile Phase B: Acetonitrile/isopropanol/water (e.g., 10:88:2 v/v/v) with 0.02% formic acid and 2 mM ammonium formate.

-

Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipids.

-

Flow Rate: A flow rate of 0.3-0.4 mL/min is common.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for sphinganine analysis.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion (the [M+H]+ of sphinganine and sphinganine-d7) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

MRM Transitions:

-

Sphinganine (d18:0): The specific m/z transition will depend on the instrument and fragmentation pattern, but a common transition involves the loss of water.

-

Sphinganine-d7 (d18:0): The precursor ion will be 7 mass units higher than that of the non-deuterated form, and a corresponding product ion is monitored.

-

-

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathway and the general experimental workflow are provided below using Graphviz.

De Novo Sphingolipid Biosynthesis Pathway

Experimental Workflow for Sphingolipid Quantification

Conclusion

D-erythro-sphinganine-d7 is a vital tool for researchers in the field of sphingolipid biology. While it does not have a direct biological role distinct from its endogenous counterpart, its application as an internal standard in mass spectrometry has revolutionized the ability to accurately quantify sphinganine and other sphingolipids in complex biological matrices. The detailed protocols and understanding of the underlying biological pathways provided in this guide are intended to empower researchers to conduct robust and reproducible studies, ultimately leading to a deeper understanding of the role of sphingolipids in health and disease and facilitating the development of novel therapeutic strategies.

References

The Role of D-erythro-Sphinganine-d7 in Sphingolipid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of D-erythro-sphinganine-d7 in the study of sphingolipid biosynthesis. Sphingolipids are a critical class of lipids that function as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Understanding the intricate pathways of sphingolipid metabolism is therefore essential for research in numerous fields, from cell biology to drug discovery. D-erythro-sphinganine-d7, a deuterated analog of the endogenous sphingoid base sphinganine, serves as an indispensable tool for the accurate quantification of sphingolipids, enabling researchers to unravel the complexities of their metabolism and signaling functions.

The Core of Sphingolipid Biosynthesis: The De Novo Pathway

The de novo synthesis of sphingolipids is a fundamental cellular process that begins in the endoplasmic reticulum. This pathway commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in this cascade. The product, 3-ketodihydrosphingosine, is subsequently reduced to form D-erythro-sphinganine (also known as dihydrosphingosine).

D-erythro-sphinganine is a key intermediate, standing at a crucial branchpoint in the pathway. It is acylated by ceramide synthases (CerS) to form dihydroceramide. Dihydroceramide is then desaturated to produce ceramide, the central hub of sphingolipid metabolism. From ceramide, a diverse array of complex sphingolipids are synthesized, including sphingomyelin, a major component of cell membranes, and various glycosphingolipids, which play roles in cell recognition and signaling.

D-erythro-Sphinganine-d7: A Powerful Tool for Sphingolipidomics

The study of the complete sphingolipid profile of a cell or organism, known as sphingolipidomics, heavily relies on sensitive and accurate analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). A major challenge in quantitative analysis is accounting for variations in sample preparation and instrument response. This is where D-erythro-sphinganine-d7 plays a critical role.

As a stable isotope-labeled internal standard, D-erythro-sphinganine-d7 is chemically identical to its endogenous counterpart, differing only in its mass due to the presence of seven deuterium atoms. This subtle difference allows it to be distinguished by the mass spectrometer. When added to a biological sample at a known concentration at the beginning of the sample preparation process, it experiences the same extraction inefficiencies and ionization suppression or enhancement as the endogenous sphinganine. By comparing the signal of the endogenous analyte to that of the deuterated internal standard, accurate quantification can be achieved.

The metabolic stability of the carbon-deuterium bonds in D-erythro-sphinganine-d7 ensures that it does not undergo significant metabolic conversion during the course of a typical experiment, a critical characteristic for a reliable internal standard.

Quantitative Analysis of Sphingolipids in Human Plasma

The following table summarizes representative concentrations of key sphingolipids in human plasma, as determined by LC-MS/MS methodologies that utilize deuterated internal standards like D-erythro-sphinganine-d7 for accurate quantification.

| Sphingolipid Class | Analyte | Concentration Range (µM) |

| Sphingoid Bases | Sphinganine (d18:0) | 0.05 - 0.2 |

| Sphingosine (d18:1) | 0.01 - 0.05 | |

| Ceramides | Ceramide (d18:1/16:0) | 1 - 5 |

| Ceramide (d18:1/18:0) | 0.5 - 2 | |

| Ceramide (d18:1/24:0) | 1 - 4 | |

| Ceramide (d18:1/24:1) | 2 - 8 | |

| Sphingomyelins | Sphingomyelin (d18:1/16:0) | 20 - 60 |

| Sphingomyelin (d18:1/18:0) | 5 - 15 | |

| Sphingomyelin (d18:1/24:1) | 10 - 30 | |

| Hexosylceramides | Glucosylceramide (d18:1/24:0) | 1 - 5 |

Experimental Protocols

Lipid Extraction from Human Plasma

This protocol outlines a standard procedure for the extraction of sphingolipids from human plasma for subsequent LC-MS/MS analysis.

Materials:

-

Human plasma

-

D-erythro-sphinganine-d7 internal standard solution (in methanol)

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Deionized water

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw frozen human plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the D-erythro-sphinganine-d7 internal standard solution to the plasma. The final concentration of the internal standard should be within the linear range of the instrument's calibration curve.

-

Add 500 µL of methanol and vortex thoroughly for 30 seconds to precipitate proteins.

-

Add 250 µL of chloroform, vortex for 1 minute, and then add 150 µL of deionized water.

-

Vortex the mixture for 2 minutes to ensure thorough mixing and phase separation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase, which contains the lipids, into a clean microcentrifuge tube.

-

Dry the organic phase under a stream of nitrogen gas or in a vacuum concentrator.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis of Sphingolipids

This section provides a general framework for the LC-MS/MS analysis of sphingolipids. Specific parameters will need to be optimized for the instrument in use.

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column is commonly used for sphingolipid separation (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

-

Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the sphingolipids based on their polarity.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Tandem Mass Spectrometry (MS/MS) Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for the detection of sphinganine and other sphingolipids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

-

MRM Transitions:

-

Sphinganine (d18:0): The precursor ion [M+H]+ is m/z 302.3, and a common product ion is m/z 284.3 (loss of water).

-

D-erythro-sphinganine-d7: The precursor ion [M+H]+ is m/z 309.3, and the corresponding product ion is m/z 291.3.

-

Other sphingolipids will have their own specific MRM transitions that need to be determined.

-

-

Data Analysis: The peak areas of the endogenous sphingolipids are normalized to the peak area of the corresponding deuterated internal standard. Quantification is then performed using a calibration curve generated with known concentrations of the non-labeled standards.

Visualizing Sphingolipid Pathways and Workflows

De Novo Sphingolipid Biosynthesis Pathway

Caption: Overview of the de novo sphingolipid biosynthesis pathway.

Experimental Workflow for Sphingolipid Quantification

Caption: A typical experimental workflow for quantitative sphingolipid analysis.

Ceramide-Mediated Apoptosis Signaling Pathway

Caption: A simplified diagram of the ceramide-mediated apoptosis pathway.

Sphingosine-1-Phosphate (S1P) Receptor Signaling

Caption: Key signaling pathways activated by Sphingosine-1-Phosphate (S1P).

Conclusion

D-erythro-sphinganine-d7 is an essential tool in modern sphingolipid research. Its use as an internal standard in LC-MS/MS-based lipidomics provides the accuracy and precision required to quantify subtle but significant changes in sphingolipid metabolism. This capability is paramount for elucidating the roles of these bioactive lipids in health and disease, and for the development of novel therapeutic strategies targeting sphingolipid pathways. This guide provides a foundational understanding and practical framework for researchers and professionals working in this dynamic field.

The Dual Role of D-erythro-sphinganine-d7: A Technical Guide to its Function and Application in Cellular Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of D-erythro-sphinganine, the non-deuterated counterpart of D-erythro-sphinganine-d7, as a critical bioactive lipid in cellular processes. It delves into its role as a key intermediate in sphingolipid metabolism and as a signaling molecule that influences vital cellular pathways, including protein kinase C (PKC) inhibition, apoptosis, and cell cycle regulation. This guide also provides a comprehensive overview of the application of D-erythro-sphinganine-d7 as an indispensable tool in lipidomics for the accurate quantification of sphingolipids, complete with detailed experimental protocols and data presentation.

Core Cellular Functions of Sphinganine

D-erythro-sphinganine, also known as dihydrosphingosine, is a saturated sphingoid base that serves as a central precursor in the de novo synthesis of all sphingolipids. Beyond its foundational role in building complex lipids such as ceramides, sphingomyelins, and glycosphingolipids, free sphinganine itself is a bioactive molecule that can modulate cellular signaling cascades.

Inhibition of Protein Kinase C (PKC)

A primary and well-documented function of sphinganine is its ability to act as a potent inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. Sphinganine exerts its inhibitory effect by interacting with the regulatory domain of PKC, thereby preventing the binding of diacylglycerol (DAG) and phorbol esters, which are essential for PKC activation. This inhibition has significant downstream consequences on cellular signaling.

Induction of Apoptosis

Accumulation of sphinganine within cells has been demonstrated to be a potent trigger for apoptosis, or programmed cell death. This pro-apoptotic effect is observed in various cell types, including cancer cells, making it a molecule of interest in oncology research. The apoptotic cascade initiated by sphinganine involves the activation of caspases, a family of proteases that execute the dismantling of the cell.

Cell Cycle Arrest

Sphinganine has also been shown to induce cell cycle arrest, primarily at the G2/M phase. By halting the progression of the cell cycle, sphinganine can prevent cell proliferation. This function is closely linked to its role in apoptosis and its ability to inhibit PKC, which is involved in cell cycle regulation.

Signaling Pathways Modulated by Sphinganine

The signaling functions of sphinganine are multifaceted, stemming from its central position in sphingolipid metabolism and its direct interactions with key regulatory proteins.

Sphingolipid Metabolism Pathway

Sphinganine is a pivotal intermediate in the de novo sphingolipid synthesis pathway. The pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then rapidly reduced to sphinganine. Sphinganine is subsequently acylated by ceramide synthases to form dihydroceramides, which are then desaturated to form ceramides, the central hub of sphingolipid metabolism.

Protein Kinase C (PKC) Signaling Cascade

By inhibiting PKC, sphinganine can disrupt the downstream signaling events mediated by this kinase. PKC activation is a critical step in numerous pathways initiated by growth factors and hormones. Inhibition of PKC by sphinganine can therefore lead to decreased cell proliferation and survival.

Quantitative Data on Cellular Effects of Sphinganine

The following table summarizes quantitative data from various studies on the effects of sphinganine on cellular processes.

| Cell Line | Process Affected | Sphinganine Concentration | Observed Effect | Reference |

| Human Neutrophils | Protein Kinase C Activity | 10 µM | >90% inhibition | [1][2] |

| HL-60 (Human promyelocytic leukemia) | Apoptosis | 20 µM | Significant increase in apoptotic cells | |

| CHO (Chinese Hamster Ovary) | Cell Growth | 5 µM | ~50% inhibition of cell growth | |

| HCT-116 (Human colon cancer) | Cell Cycle | 15 µM | Arrest at G2/M phase |

The Role of D-erythro-sphinganine-d7 in Research

D-erythro-sphinganine-d7 is a deuterated analog of sphinganine, meaning that seven of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis of sphinganine and other sphingolipids by mass spectrometry (MS).

In lipidomics, accurate quantification of lipid species is crucial for understanding their roles in health and disease. The use of a stable isotope-labeled internal standard, such as D-erythro-sphinganine-d7, is the gold standard for this purpose. Because it is chemically identical to its non-deuterated counterpart, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer. By adding a known amount of D-erythro-sphinganine-d7 to a biological sample at the beginning of the workflow, any sample loss or variation during the analytical process can be corrected for, leading to highly accurate and precise quantification of the endogenous sphinganine.

Experimental Protocols

Sphingolipid Extraction from Cultured Cells

This protocol provides a general method for the extraction of sphingolipids from cultured mammalian cells for subsequent LC-MS/MS analysis.

Materials:

-

Cultured cells in a petri dish or multi-well plate

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

D-erythro-sphinganine-d7 internal standard solution (e.g., 1 µg/mL in methanol)

-

Sonicator

-

Centrifuge

Procedure:

-

Aspirate the culture medium from the cells.

-

Wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add 1 mL of ice-cold methanol to the cells.

-

Scrape the cells from the plate and transfer the cell suspension to a glass tube.

-

Add a known amount of D-erythro-sphinganine-d7 internal standard solution.

-

Add 2 mL of chloroform.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in a water bath sonicator for 15 minutes.

-

Add 0.8 mL of water to induce phase separation.

-

Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis of Sphinganine

This protocol outlines a general method for the quantification of sphinganine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid

-

Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Sphinganine: Precursor ion (m/z) 302.3 → Product ion (m/z) 284.3

-

D-erythro-sphinganine-d7: Precursor ion (m/z) 309.3 → Product ion (m/z) 291.3

-

-

Collision Energy: Optimize for the specific instrument.

-

Dwell Time: 100 ms

Quantification:

-

Generate a calibration curve using known concentrations of non-deuterated sphinganine standard spiked with a constant concentration of D-erythro-sphinganine-d7.

-

Calculate the peak area ratio of the endogenous sphinganine to the D-erythro-sphinganine-d7 internal standard in the biological samples.

-

Determine the concentration of endogenous sphinganine in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion

D-erythro-sphinganine is a multifaceted lipid molecule with crucial roles in both the structural integrity of cellular membranes and the regulation of key signaling pathways. Its ability to inhibit PKC and induce apoptosis and cell cycle arrest positions it as a significant player in cellular homeostasis and a potential target for therapeutic intervention. The deuterated analog, D-erythro-sphinganine-d7, serves as an essential tool for the accurate and precise quantification of sphingolipids, enabling researchers to unravel the complex roles of these lipids in health and disease. This guide provides a foundational understanding of the cellular functions of sphinganine and the practical application of its deuterated form in modern lipidomics research.

References

An In-depth Technical Guide to the Metabolism of D-erythro-sphinganine-d7

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the metabolism of D-erythro-sphinganine-d7, a deuterated stable isotope tracer used to investigate sphingolipid metabolic pathways. Sphinganine, also known as dihydrosphingosine, is a critical intermediate in the de novo biosynthesis of all sphingolipids, a class of lipids integral to cell structure and signaling.[1][2][3] Understanding its metabolic fate is crucial for research in numerous fields, including oncology, neurobiology, and metabolic diseases.[4][5] This document details the metabolic pathways, key enzymes, downstream signaling events, and the experimental protocols used to quantify its conversion into various downstream products. The use of D-erythro-sphinganine-d7 allows for precise tracking and quantification of metabolic flux through these pathways via mass spectrometry.

Core Metabolic Pathways of Sphinganine

D-erythro-sphinganine is the backbone of sphingolipids and sits at a crucial juncture in their synthesis and interconversion. As a deuterated tracer, D-erythro-sphinganine-d7 follows the same metabolic routes as its endogenous counterpart, allowing researchers to trace its journey. The primary pathways are the de novo synthesis continuation and the phosphorylation pathway leading to a key signaling molecule.

Acylation to Dihydroceramides

The principal metabolic fate of sphinganine is its acylation to form dihydroceramide. This reaction is catalyzed by a family of six distinct ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoAs of different chain lengths. This step is fundamental as it commits the sphingoid base to the formation of complex sphingolipids.

-

Enzymes: Ceramide Synthases (CerS1-6)

-

Substrates: D-erythro-sphinganine, Fatty Acyl-CoA

-

Product: Dihydroceramide

Desaturation to Ceramides

Dihydroceramide is subsequently converted to ceramide by the insertion of a C4-C5 trans double bond into the sphinganine backbone. This reaction is catalyzed by dihydroceramide desaturase 1 (DEGS1) and is a critical, oxygen-dependent step that forms the ceramide backbone common to most complex sphingolipids in mammals.

-

Enzyme: Dihydroceramide Desaturase 1 (DEGS1)

-

Substrate: Dihydroceramide

-

Product: Ceramide

Phosphorylation to Sphinganine-1-Phosphate

Sphinganine can also be phosphorylated by sphingosine kinases to form sphinganine-1-phosphate (dhS1P). While less studied than its unsaturated counterpart, sphingosine-1-phosphate (S1P), dhS1P is also a bioactive signaling molecule. The primary pathway to the potent signaling molecule S1P, however, involves the degradation of complex sphingolipids to sphingosine (via the salvage pathway), which is then phosphorylated.

-

Enzymes: Sphingosine Kinases (SphK1, SphK2)

-

Substrate: D-erythro-sphinganine

-

Product: Sphinganine-1-Phosphate

The overall metabolic cascade beginning from D-erythro-sphinganine-d7 is visualized below.

Downstream Signaling Pathways

While sphinganine itself is not a primary signaling molecule, its metabolites are potent regulators of cellular processes. The conversion of ceramide to sphingosine, and subsequently to Sphingosine-1-Phosphate (S1P), activates a major signaling cascade. S1P is a lipid mediator that signals through a family of five G protein-coupled receptors (GPCRs), S1P₁₋₅, to regulate critical cellular functions like cell survival, proliferation, migration, and immune cell trafficking.

Experimental Protocols for Metabolic Analysis

The analysis of D-erythro-sphinganine-d7 metabolism relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation and specific quantification of the deuterated parent compound and its various metabolic products.

Experimental Workflow

A typical experiment to trace the metabolism of D-erythro-sphinganine-d7 involves several key steps, from cell culture to data analysis.

Detailed Methodology: Lipid Extraction and LC-MS/MS Analysis

1. Sample Preparation and Metabolic Labeling:

-

Culture cells (e.g., HEK293T, RAW264.7) to desired confluency.

-

Prepare a stock solution of D-erythro-sphinganine-d7 complexed to bovine serum albumin (BSA) to ensure solubility and cellular uptake.

-

Incubate cells with the labeling medium for a defined time course (e.g., 0, 15, 30, 60, 120 minutes) to monitor metabolic flux.

2. Lipid Extraction (Modified Bligh-Dyer Method):

-

After incubation, wash cells with ice-cold PBS and quench metabolism by adding ice-cold methanol.

-

Scrape cells and transfer the cell suspension to a glass tube.

-

Add chloroform and water to achieve a final ratio of 1:2:0.8 (Chloroform:Methanol:Water). Vortex thoroughly.

-

Add additional chloroform and water to induce phase separation, resulting in a ratio of 2:2:1.8. Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

3. LC-MS/MS Quantification:

-

Chromatography: Use a C18 reversed-phase column for separation of the different sphingolipid species.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (50:50) with 0.1% formic acid.

-

Gradient: A time-gradient is run to separate the more polar sphingoid bases from the more nonpolar ceramides and complex sphingolipids.

-

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity. MRM involves monitoring a specific precursor ion-to-product ion transition for each analyte. For d7-labeled compounds, the precursor ion will have a mass shift of +7 Da compared to the endogenous compound. The product ion is typically the common sphingoid base fragment, which will also be shifted by +7 Da.

-

Quantitative Data Presentation

The use of D-erythro-sphinganine-d7 allows for the precise measurement of its incorporation into downstream metabolites over time. The data generated can be used to determine the rate of synthesis and turnover of various sphingolipid species. Below is a representative table summarizing the kind of quantitative data obtained from an LC-MS/MS metabolic tracing experiment.

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Amount (pmol/mg protein) at 60 min |

| D-erythro-sphinganine-d7 | 308.3 | 290.3 | 150.5 ± 12.3 |

| Dihydroceramide (d18:0/16:0)-d7 | 547.6 | 290.3 | 45.2 ± 5.1 |

| Dihydroceramide (d18:0/24:0)-d7 | 659.8 | 290.3 | 18.9 ± 2.4 |

| Ceramide (d18:1/16:0)-d7 | 545.6 | 290.3 | 25.6 ± 3.0 |

| Ceramide (d18:1/24:0)-d7 | 657.8 | 290.3 | 10.1 ± 1.5 |

| Sphingomyelin (d18:1/16:0)-d7 | 708.6 | 184.1 | 8.7 ± 1.1 |

Table 1: Representative quantitative data from a metabolic labeling experiment. Cells were incubated with D-erythro-sphinganine-d7 for 60 minutes. Values are hypothetical means ± SD. The product ion for sphingomyelin (184.1) corresponds to the phosphocholine headgroup and is not deuterated.

Applications in Research and Drug Development

The study of sphinganine metabolism is critical for understanding diseases where sphingolipid homeostasis is dysregulated.

-

Cancer: The balance between pro-apoptotic ceramide and pro-survival S1P is known as the "sphingolipid rheostat". Many cancer cells show altered sphingolipid metabolism, and targeting enzymes in this pathway is a promising therapeutic strategy.

-

Neurodegenerative Diseases: Sphingolipids are highly abundant in the nervous system, and mutations in enzymes like DEGS1 can lead to severe neurological defects such as hypomyelinating leukodystrophy.

-

Drug Development: Pharmacological inhibitors of key enzymes like ceramide synthases, dihydroceramide desaturase, and sphingosine kinases are actively being developed to modulate sphingolipid levels for therapeutic benefit. Tracing metabolism with D-erythro-sphinganine-d7 is an essential tool for evaluating the efficacy and mechanism of action of these compounds.

References

- 1. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lipotype.com [lipotype.com]

- 3. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Development in the Field of Sphinogolipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Deuterated Sphingolipids: A Technical Guide to Their Discovery, Synthesis, and Significance in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of physiological and pathological processes. The study of their complex metabolism and signaling cascades has been significantly advanced by the advent of stable isotope labeling, particularly with deuterium. This technical guide provides a comprehensive overview of the discovery and significance of deuterated sphingolipids. It details their synthesis, delves into their applications in metabolic tracing and quantitative mass spectrometry, and explores their emerging potential in drug development through the kinetic isotope effect. This document serves as an in-depth resource for researchers, scientists, and drug development professionals seeking to leverage the power of deuterated sphingolipids in their work.

Introduction: The Sphingolipidome and the Need for Tracers

Sphingolipids are a diverse class of lipids characterized by a sphingoid base backbone.[1] Key members of this family include ceramides, sphingomyelin, and glycosphingolipids, as well as the bioactive signaling molecules sphingosine and sphingosine-1-phosphate (S1P).[2][3] These molecules are integral to cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[3]

Given the dynamic and interconnected nature of sphingolipid metabolism, understanding the flux through these pathways is crucial.[4] The development of analytical techniques, particularly mass spectrometry, has enabled the field of "sphingolipidomics," the comprehensive analysis of all sphingolipid species in a biological system. However, tracking the fate of individual molecules within this complex network requires the use of tracers. Stable isotope-labeled sphingolipids, especially those incorporating deuterium, have emerged as indispensable tools for this purpose.

Discovery and Synthesis of Deuterated Sphingolipids

The use of deuterated lipids for research purposes has grown in parallel with advancements in synthetic organic chemistry and the increasing demands of the lipidomics field.

Chemical Synthesis of Deuterated Sphingolipids

The synthesis of deuterated sphingolipids can be achieved through various chemical strategies, often involving the introduction of deuterium at specific positions in the molecule.

Example Protocol: Synthesis of Deuterated Ceramides

A common method for synthesizing deuterated ceramides involves the coupling of a sphingoid base with a deuterated fatty acid.

-

Materials: Sphingosine or phytosphingosine, ω-deuterated or perdeuterated fatty acids, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) as an activating agent.

-

Procedure:

-

Dissolve the sphingoid base and the deuterated fatty acid in a suitable organic solvent.

-

Add PyBOP® to activate the carboxylic acid group of the fatty acid.

-

Allow the reaction to proceed, typically at room temperature, to form the amide bond, yielding the deuterated ceramide.

-

Purify the resulting deuterated ceramide using chromatographic techniques.

-

Example Protocol: Synthesis of Deuterated Sphingosine

Deuterium can be incorporated into the sphingoid backbone through methods like hydrogen-deuterium exchange reactions or the use of deuterated reducing agents.

-

Deuteration at C-4 and C-5: This can be achieved via a hydrogen-deuterium exchange reaction of a β-ketophosphonate intermediate, catalyzed by ND₄Cl in a D₂O/tetrahydrofuran mixture.

-

Deuteration at C-3: Sodium borodeuteride (NaBD₄) reduction of an α,β-enone intermediate in perdeuteromethanol can be used to install a deuterium atom at the C-3 position.

Significance and Applications in Research

Deuterated sphingolipids have become invaluable tools in various research applications, primarily due to their utility as internal standards in mass spectrometry and as metabolic tracers.

Quantitative Analysis using Mass Spectrometry

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics, deuterated sphingolipids are widely used as internal standards for accurate quantification. Since they have nearly identical physicochemical properties to their non-deuterated counterparts, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects. Their mass difference allows for their distinct detection by the mass spectrometer.

Table 1: Quantitative Data from an In Vitro Sphingolipid de novo Synthesis Assay Using Deuterated Precursors

| Deuterated Metabolite | Mean Concentration (nM) in final 100 µL sample volume | Fold Change with Fumonisin B1 (CerS inhibitor) |

| 3-Ketosphinganine-d5 (3KS-d5) | 39.3 | 0.77 |

| Sphinganine-d5 (d18:0 Sph-d5) | 201.3 | 2.22 |

| C16 Dihydroceramide-d8 (C16 dhCer-d8) | 21.6 | 0.28 |

| C16 Ceramide-d8 (C16 Cer-d8) | 0.94 | 0.18 |

Data is presented as mean concentrations from five technical replicates under "standard conditions" plus NADH. The fold change is calculated from the addition of Fumonisin B1, a ceramide synthase inhibitor. This data demonstrates the ability to quantify the flux through the de novo synthesis pathway and the effect of inhibitors.

Metabolic Tracing and Pathway Elucidation

By introducing deuterated precursors into cell cultures or animal models, researchers can trace the metabolic fate of these molecules through various pathways. This allows for the determination of metabolic fluxes and the identification of key regulatory points.

Experimental Protocol: In Vitro Sphingolipid de novo Synthesis Assay

-

Preparation of Rat Liver Microsomes: Homogenize fresh rat liver and isolate the microsomal fraction through differential centrifugation.

-

Assay Mixture:

-

Rat liver microsomes

-

Deuterated precursors: Palmitate-d₃ and L-serine-d₃

-

Cofactors: ATP, CoA, NADPH, NADH

-

Buffer solution

-

-

Incubation: Incubate the reaction mixture at 37°C.

-

Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).

-

LC-MS/MS Analysis: Analyze the extracted lipids by LC-MS/MS to identify and quantify the de novo synthesized deuterated sphingolipids.

Signaling Pathways and Experimental Workflows

Deuterated sphingolipids are instrumental in dissecting complex signaling pathways.

Sphingolipid De Novo Synthesis Pathway

This fundamental pathway begins with the condensation of serine and palmitoyl-CoA and leads to the formation of ceramides.

Ceramide Metabolism and Signaling

Ceramide is a central hub in sphingolipid metabolism, being converted to various other bioactive sphingolipids.

References

- 1. researchgate.net [researchgate.net]

- 2. Sphingolipids Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-erythro-sphinganine-d7 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of D-erythro-sphinganine-d7 as an internal standard for the accurate quantification of sphinganine and other related sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1][2][3] Accurate quantification of these lipids is essential for understanding their function in health and disease. Due to the complexity of biological matrices and the low abundance of many sphingolipid species, LC-MS/MS has become the method of choice for their analysis, offering high sensitivity and specificity.[4][5]

The use of a stable isotope-labeled internal standard is critical for reliable quantification in LC-MS/MS to correct for variations in sample preparation, matrix effects, and instrument response. D-erythro-sphinganine-d7, a deuterated analog of sphinganine, is an ideal internal standard for the analysis of endogenous sphinganine and other sphingolipids due to its similar chemical and physical properties to the native analyte.

Quantitative Performance Data

The following tables summarize representative quantitative performance data for an LC-MS/MS method for the analysis of sphinganine using D-erythro-sphinganine-d7 as an internal standard. This data is illustrative of the performance that can be expected from a validated method.

Table 1: Linearity of Sphinganine Quantification

| Parameter | Value |

| Calibration Curve Range | 0.5 - 250 ng/mL |

| Regression Model | Linear, 1/x weighting |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Deviation of Back-calculated Values | Within ± 15% (± 20% at LLOQ) |

Table 2: Precision and Accuracy for Sphinganine Quantification

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (% Recovery) |

| Lower Limit of Quantification (LLOQ) | 0.5 | ≤ 10 | ≤ 15 | 90 - 110% |

| Low QC | 1.5 | ≤ 8 | ≤ 12 | 92 - 108% |

| Medium QC | 75 | ≤ 7 | ≤ 10 | 95 - 105% |

| High QC | 200 | ≤ 6 | ≤ 9 | 97 - 103% |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Sphinganine | 85 - 110 | 90 - 115 |

Table 4: Limits of Detection and Quantification

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.15 |

| Lower Limit of Quantification (LLOQ) | 0.5 |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of sphingolipids from plasma or serum samples.

-

To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard, D-erythro-sphinganine-d7, at a final concentration of 50 ng/mL.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | Sphinganine: m/z 302.3 → 284.3, D-erythro-sphinganine-d7: m/z 309.3 → 291.3 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of sphinganine in sphingolipid metabolism and the general workflow for its quantification using LC-MS/MS.

Caption: Simplified de novo sphingolipid biosynthesis pathway highlighting the position of sphinganine.

Caption: General experimental workflow for the quantification of sphinganine using LC-MS/MS.

References

- 1. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Quantitative Analysis of Sphingolipids Using D-erythro-sphinganine-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The dysregulation of sphingolipid metabolism has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the accurate and precise quantification of individual sphingolipid species is paramount for understanding disease pathogenesis and for the development of novel therapeutic interventions.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of sphingolipids in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with D-erythro-sphinganine-d7 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is crucial for correcting for variations in sample preparation and ionization efficiency, thereby ensuring high accuracy and reproducibility.

Principle of the Method

The quantification of sphingolipids by LC-MS/MS relies on the unique mass-to-charge ratio (m/z) of each lipid species and their characteristic fragmentation patterns. The methodology involves three key steps:

-

Sample Preparation: Extraction of sphingolipids from the biological matrix and removal of interfering substances. A known amount of D-erythro-sphinganine-d7 is added at the beginning of this process to serve as an internal standard.

-

LC Separation: Chromatographic separation of the different sphingolipid classes and individual molecular species to reduce matrix effects and resolve isomeric compounds.

-

MS/MS Detection and Quantification: Ionization of the separated sphingolipids and detection using a mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. The ratio of the peak area of the endogenous sphingolipid to the peak area of the D-erythro-sphinganine-d7 internal standard is used to calculate the concentration of the analyte.

Featured Application: Sphingolipid Profiling in Human Plasma and Mammalian Cells

This section provides representative quantitative data for various sphingolipid classes in human plasma and two common mammalian cell lines, Mouse Embryonic Fibroblasts (pMEF) and Human Embryonic Kidney (HEK293) cells. This data was obtained using LC-MS/MS methods employing a deuterated sphinganine internal standard.

Table 1: Quantitative Analysis of Ceramides in Human Plasma

| Ceramide Species | Concentration (μM) |

| Cer(d18:1/16:0) | 1.5 - 3.5 |

| Cer(d18:1/18:0) | 0.8 - 2.0 |

| Cer(d18:1/24:0) | 1.0 - 2.5 |

| Cer(d18:1/24:1) | 2.0 - 4.5 |

Data adapted from studies validating LC-MS/MS methods for ceramide quantification in human plasma.

Table 2: Comparative Quantitative Profiling of Sphingolipids in pMEF and HEK293 Cells

| Sphingolipid Class | pMEF Cells (pmol/mg protein) | HEK293 Cells (pmol/mg protein) |

| Sphingoid Bases | ||

| Sphingosine (d18:1) | 10 - 30 | 5 - 20 |

| Sphinganine (d18:0) | 5 - 15 | 2 - 10 |

| Sphingoid Base-1-Phosphates | ||

| Sphingosine-1-Phosphate (S1P) | 1 - 5 | 0.5 - 3 |

| Sphinganine-1-Phosphate (SA1P) | 0.2 - 1 | 0.1 - 0.5 |

| Ceramides | ||

| Total Ceramides | 100 - 250 | 80 - 200 |

| Sphingomyelins | ||

| Total Sphingomyelins | 500 - 1500 | 400 - 1200 |

This table presents a summary of typical concentration ranges compiled from various quantitative sphingolipid profiling studies in mammalian cell lines.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of sphingolipids in biological samples.

Protocol 1: Sphingolipid Extraction from Plasma

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 50 µL of plasma in a glass tube, add 10 µL of the internal standard working solution (containing D-erythro-sphinganine-d7).

-

-

Protein Precipitation and Liquid-Liquid Extraction:

-

Add 1.5 mL of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex vigorously for 1 minute.

-

Incubate at 48°C for 2 hours to ensure complete lipid extraction.

-

Add 0.5 mL of chloroform and 0.5 mL of deionized water to induce phase separation.

-

Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

-

Collection and Drying:

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Protocol 2: Sphingolipid Extraction from Cultured Cells

-

Cell Harvesting and Lysis:

-